![molecular formula C19H20N4O B6418585 1-phenyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine CAS No. 127718-45-0](/img/structure/B6418585.png)

1-phenyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine

Overview

Description

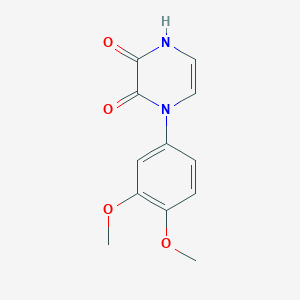

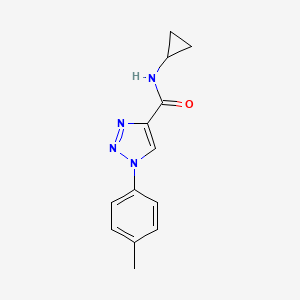

“1-phenyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine” is a compound that belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms, one oxygen atom, and two carbon atoms .

Synthesis Analysis

The synthesis of oxadiazoles, including “1-phenyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine”, often involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The synthesized compounds are usually characterized by FT-IR, LCMS, and NMR spectral techniques .Molecular Structure Analysis

The molecular structure of “1-phenyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine” is characterized by the presence of a piperazine ring attached to a phenyl group and a 1,3,4-oxadiazole ring . The IR spectra of synthesized compounds show an absorption band assigned to an alkyl stretch (–CH 2 –), and the absorption assigned to aromatic C=C stretching .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “1-phenyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine” include cyclization and nucleophilic alkylation . The significant chemical shift values for 1 HNMR, 13 CNMR are summarized in the respective experimental procedures .Scientific Research Applications

Fluorescent Chemosensors

This compound has been used in the synthesis of new azaheterocycle-based bolas, which are considered promising fluorescent chemosensors for electron-deficient species . They show a well-pronounced “turn-off” fluorescence response towards common nitro-explosive components, such as 2,4-dinitrotoluene (DNT), 2,4,6-trinitrotoluene (TNT), hard-to-detect pentaerythritol tetranitrate (PETN), as well as Hg 2+ cation .

Microwave-Assisted Synthesis

The compound has been used in microwave-assisted cyclodehydration of unsymmetrical N,N′-diacylhydrazines . This process leads to the formation of new derivatives of 5-phenyl-1,3,4-oxadiazole substituted at position 2 with (bromomethyl)phenyl or bromoalkyl groups .

Anticancer Activity

A series of 3’- (4- (benzyloxy)phenyl)-1’-phenyl-5- (pyridin-4-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole derivatives, which include this compound, have been evaluated for their EGFR kinase inhibitory and antiproliferative activities against human cancer cell lines . These include MCF-7 (breast cancer), A549 (non-small lung tumor), HCT-116 (colon cancer), and SiHa (cancerous tissues of the cervix uteri) .

Antimicrobial Activity

The compound has shown comparable antibacterial results to the reference drug (amoxicillin) when synthesized molecules were evaluated . Additionally, antifungal screening of the synthetic conjugates was performed against both strains T. harzianum and A. niger compared to the standard drug (fluconazole) .

Molecular Docking Studies

The compound has been used in molecular docking studies . These studies are crucial in understanding the interaction between the compound and its target, which can lead to the development of more effective drugs .

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with oxidoreductase proteins

Mode of Action

It is known that the compound exhibits a “turn-off” fluorescence response towards common nitro-explosive components, such as 2,4-dinitrotoluene (dnt) and 2,4,6-trinitrotoluene (tnt), hard-to-detect pentaerythritol tetranitrate (petn), as well as hg 2+ cation . This suggests that the compound may interact with its targets in a way that alters their fluorescence properties.

Biochemical Pathways

Given its fluorescence properties, it may be involved in pathways related to cellular signaling or detection of certain chemical species .

Result of Action

Its ability to respond to certain nitro-explosive components and hg 2+ cation suggests that it may be used as a sensor for these substances .

Action Environment

The action of 1-Phenyl-4-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)piperazine may be influenced by various environmental factors. For instance, the presence of certain chemical species in the environment may affect the compound’s fluorescence response

Future Directions

Oxadiazoles, including “1-phenyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine”, are considered promising scaffolds in medicinal chemistry . They have been recognized as potential high-energy cores, and their derivatives have shown favorable oxygen balance and positive heat of formations . Future research may focus on exploring their potential applications in various industries and medicine .

properties

IUPAC Name |

2-phenyl-5-[(4-phenylpiperazin-1-yl)methyl]-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O/c1-3-7-16(8-4-1)19-21-20-18(24-19)15-22-11-13-23(14-12-22)17-9-5-2-6-10-17/h1-10H,11-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIAISCQREGDMJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NN=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10155636 | |

| Record name | Piperazine, 1-phenyl-4-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10155636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Piperazine, 1-phenyl-4-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)- | |

CAS RN |

127718-45-0 | |

| Record name | Piperazine, 1-phenyl-4-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127718450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine, 1-phenyl-4-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10155636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B6418504.png)

![1-(2-methoxyphenyl)-3-[(4-phenyloxan-4-yl)methyl]urea](/img/structure/B6418512.png)

![5-(2,5-dimethoxyphenyl)-4-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B6418517.png)

![3-[1-(2-ethoxyethyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol](/img/structure/B6418519.png)

![2-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B6418545.png)

![1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6418566.png)

![ethyl 5-[methyl(phenyl)sulfamoyl]-1H-pyrazole-4-carboxylate](/img/structure/B6418573.png)

![3-tert-butyl-1-[(2,6-dichlorophenyl)methyl]-7,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B6418581.png)

![6-tert-butyl-3-{3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-8-hydroxy-2H-chromen-2-one](/img/structure/B6418594.png)